molecular formula C16H19N3O3S B2355218 N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide CAS No. 439095-82-6

N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide

Cat. No.: B2355218
CAS No.: 439095-82-6
M. Wt: 333.41
InChI Key: QZXQBBWBEQRFGH-UHFFFAOYSA-N
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Description

“N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide” is a compound with the molecular formula C16H19N3O3S . It’s also known as MPM or MS-275.


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H19N3O3S/c20-23(21,13-14-4-2-1-3-5-14)18-15-6-7-16(17-12-15)19-8-10-22-11-9-19/h1-7,12,18H,8-11,13H2 . This represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass is 333.11471265 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrrolidines : The reaction involving lithiated (phenylsulfonyl)methane and enantiomerically pure N-diphenylphosphinylaziridines, followed by various processes including acylation, reduction, and cyclisation, can lead to the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines (Craig, Jones, & Rowlands, 2000).
  • Structural Characterization : N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide was synthesized and characterized using various techniques such as IR, NMR, Mass spectra, and elemental analysis (Durgadas, Mukkanti, & Pal, 2012).

Crystal Structure Studies

  • Crystal Structure Analysis : The crystal structure of N-3-Pyridinyl-methanesulfonamide revealed the presence of two non-equivalent molecules with different conformations, stabilized by a network of hydrogen bonds (Dodoff, Varga, & Kovala-Demertzi, 2004).

Derivative Synthesis and Properties

  • Synthesis of Nimesulide Derivatives : Nimesulide derivatives have been synthesized, and their crystal structures determined through laboratory powder X-ray diffraction data, with an analysis of the nature of intermolecular interactions in these compounds (Dey et al., 2016).

Computational and Theoretical Studies

  • Computational Structural Study : The structures of N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide were characterized using a combination of spectroscopic techniques and density functional theory calculations (Mphahlele & Maluleka, 2021).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Some related compounds have shown anticancer activity in liver and breast cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(6-morpholino-3-pyridinyl)(phenyl)methanesulfonamide. Specific details about how these factors affect this compound are currently unknown .

Properties

IUPAC Name

N-(6-morpholin-4-ylpyridin-3-yl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-23(21,13-14-4-2-1-3-5-14)18-15-6-7-16(17-12-15)19-8-10-22-11-9-19/h1-7,12,18H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXQBBWBEQRFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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